molecular formula C10H11BrClNO2 B2727670 Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride CAS No. 2287283-62-7

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride

Cat. No.: B2727670
CAS No.: 2287283-62-7
M. Wt: 292.56
InChI Key: KTINFUAADFXVKZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride typically involves the bromination of indole derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The esterification can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9;/h2-4,8,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTINFUAADFXVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=C1C=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287283-62-7
Record name methyl 5-bromo-2,3-dihydro-1H-indole-3-carboxylate hydrochloride
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